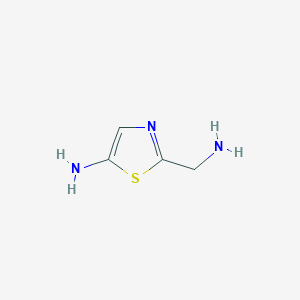

2-(Aminomethyl)thiazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Aminomethyl)thiazol-5-amine is a useful research compound. Its molecular formula is C4H7N3S and its molecular weight is 129.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Neurodegenerative Diseases

One of the most promising applications of 2-(Aminomethyl)thiazol-5-amine is its role in treating neurodegenerative diseases, particularly Alzheimer's disease (AD). Research indicates that derivatives of this compound can inhibit acetylcholinesterase (AChE), an enzyme associated with the degradation of acetylcholine, thereby improving cholinergic transmission and potentially alleviating symptoms of AD .

The compound's ability to inhibit myeloid differentiation protein 88 (MyD88) also suggests immunosuppressive properties, which could be beneficial in managing autoimmune diseases and transplant rejection . This dual-action mechanism positions this compound as a significant candidate for further development in neuropharmacology.

Anticancer Activity

This compound and its derivatives have demonstrated notable anticancer properties. Studies reveal that these compounds exhibit cytotoxic effects against various cancer cell lines, including breast, lung, colon, and melanoma . The mechanism involves the inhibition of multiple enzyme targets such as EGFR and Akt, which are critical in cancer cell proliferation and survival .

In vitro evaluations have shown that certain derivatives possess nanomolar inhibitory activity against cancerous cells, making them valuable candidates for further drug development in oncology .

Antimicrobial Properties

The compound also exhibits antimicrobial activity, with studies indicating efficacy against a range of bacterial strains. The thiazole ring system is known for its ability to interact with biological targets in microorganisms, suggesting potential applications in developing new antibiotics .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps, typically starting from readily available precursors like thiourea and various aromatic amines. The structure-activity relationship (SAR) studies have identified key modifications that enhance the pharmacological profile of this compound. For instance, substituents on the thiazole ring can significantly affect both potency and selectivity against specific biological targets .

Alzheimer’s Disease

In a study focused on Alzheimer’s disease, a derivative labeled as TJ-M201021 was shown to protect neuronal cells from oxidative stress-induced apoptosis by inhibiting AChE activity . This finding underscores the potential of this compound derivatives as neuroprotective agents.

Cancer Research

Another study evaluated a series of this compound derivatives for their anticancer properties against human cancer cell lines. Compounds exhibited varying degrees of cytotoxicity, with some showing significant growth inhibition at low concentrations . For example, compound 8a demonstrated moderate activity against colon and melanoma cell lines, indicating its potential as an anticancer agent .

Análisis De Reacciones Químicas

Acylation Reactions

The primary amines undergo acylation with electrophilic reagents like acyl chlorides or anhydrides. The aminomethyl group exhibits higher nucleophilicity due to its aliphatic nature compared to the aromatic amine at position 5.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Acetyl chloride | Room temperature, base | N | |

| -Acetyl-2-(aminomethyl)thiazol-5-amine | |||

| Benzoyl chloride | Reflux, THF | N | |

| -Benzoylated derivative |

Key Finding : Acylation selectively targets the aminomethyl group under mild conditions, while the aromatic amine requires harsher reagents (e.g., acyl chlorides in refluxing THF) .

Alkylation Reactions

The aminomethyl group participates in alkylation with alkyl halides or epoxides.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Methyl iodide | K2 | ||

| CO3 | |||

| , DMF | N | ||

| -Methyl-2-(aminomethyl)thiazol-5-amine | |||

| Ethylene oxide | Methanol, 50°C | Hydroxyethylamine derivative |

Note : Alkylation of the aromatic amine at position 5 is sterically hindered and rarely observed .

Electrophilic Aromatic Substitution

The thiazole ring undergoes electrophilic substitution at position 4, directed by the electron-donating amine groups.

| Reaction | Reagent | Product | Reference |

|---|---|---|---|

| Nitration | HNO3 | ||

| , H2 | |||

| SO4 | |||

| 4-Nitro-2-(aminomethyl)thiazol-5-amine | |||

| Sulfonation | SO3 | ||

| , H2 | |||

| SO4 | |||

| 4-Sulfo derivative |

Mechanistic Insight : The amine groups activate the ring, but position 5 is blocked, favoring substitution at position 4 .

Nucleophilic Substitution

The thiazole ring’s sulfur atom stabilizes adjacent leaving groups, enabling nucleophilic displacement.

| Substrate | Nucleophile | Product | Reference |

|---|---|---|---|

| 2-(Chloromethyl)thiazol-5-amine | NH3 |

text| 2-(Aminomethyl)thiazol-5-amine |[3] |

Synthetic Utility : This reaction is pivotal in the compound’s synthesis via amination of chlorinated precursors .

Condensation Reactions

The aminomethyl group forms Schiff bases with aldehydes or ketones.

| Aldehyde | Conditions | Product | Reference |

|---|---|---|---|

| Benzaldehyde | Ethanol, reflux | N | |

| -Benzylidene derivative | |||

| 4-Nitrobenzaldehyde | Acetic acid catalyst | Nitro-substituted Schiff base |

Application : These condensates are intermediates for bioactive heterocycles .

Cyclization Processes

Intramolecular reactions enable fused-ring systems.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Phosgene | DCM, 0°C | Thiazolo[3,2-b]tetrazole |

Mechanism : The aminomethyl group reacts with phosgene to form a carbamate intermediate, followed by cyclization.

Propiedades

Fórmula molecular |

C4H7N3S |

|---|---|

Peso molecular |

129.19 g/mol |

Nombre IUPAC |

2-(aminomethyl)-1,3-thiazol-5-amine |

InChI |

InChI=1S/C4H7N3S/c5-1-4-7-2-3(6)8-4/h2H,1,5-6H2 |

Clave InChI |

JEXGIYHUKBJURC-UHFFFAOYSA-N |

SMILES canónico |

C1=C(SC(=N1)CN)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.